molecular formula C11H12N2O4 B3275844 ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate CAS No. 63055-13-0

ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate

Cat. No. B3275844
CAS RN: 63055-13-0
M. Wt: 236.22 g/mol
InChI Key: KTOJZPHFRXGBDD-NTMALXAHSA-N
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Description

“Ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate” is a complex organic compound that contains several functional groups. It has an ethyl ester group (-COOEt), a nitro group (-NO2), and a phenylamino group (-NHPh). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of an appropriate amine with a nitro compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the phenylamino group could potentially allow for interesting interactions, such as hydrogen bonding or dipole-dipole interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the nitro group could potentially be reduced to an amine, or the ester could be hydrolyzed to produce a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the bulky phenyl group could impact its solubility, melting point, and reactivity .

Safety And Hazards

As with any chemical compound, handling “ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known at this time .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications. This could include testing its biological activity, investigating its reactivity, or exploring its use in the synthesis of other compounds .

properties

IUPAC Name

ethyl (Z)-3-anilino-2-nitroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-17-11(14)10(13(15)16)8-12-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOJZPHFRXGBDD-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=CC=C1)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-2-nitro-3-(phenylamino)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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